Tert-butyl 2-acetylazetidine-1-carboxylate

Organic Synthesis Medicinal Chemistry Chemical Procurement

Tert-butyl 2-acetylazetidine-1-carboxylate (CAS 1783414-46-9) is a conformationally constrained, four-membered nitrogen-containing heterocyclic building block utilized in advanced organic and medicinal chemistry research. It features a Boc-protected amine and an acetyl functional group on the azetidine ring, providing a specific combination of reactivity and structural rigidity.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 1783414-46-9
Cat. No. B2574972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-acetylazetidine-1-carboxylate
CAS1783414-46-9
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(=O)C1CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C10H17NO3/c1-7(12)8-5-6-11(8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3
InChIKeyUUYQIFODBYTPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Tert-butyl 2-acetylazetidine-1-carboxylate (CAS 1783414-46-9): A Constrained Building Block for Advanced Synthesis


Tert-butyl 2-acetylazetidine-1-carboxylate (CAS 1783414-46-9) is a conformationally constrained, four-membered nitrogen-containing heterocyclic building block utilized in advanced organic and medicinal chemistry research . It features a Boc-protected amine and an acetyl functional group on the azetidine ring, providing a specific combination of reactivity and structural rigidity. This compound is available for purchase from specialized chemical suppliers with typical purities up to 98% .

1
Orthogonal Boc and 2-acetyl handles support stepwise diversification
2
Conformationally constrained azetidine core enables scaffold-based SAR exploration
3
Specified purity level supports reproducible multi-step synthesis

Critical Differentiation: Why a Generic Azetidine Building Block Cannot Replace Tert-butyl 2-acetylazetidine-1-carboxylate


Generic azetidine building blocks are not interchangeable with tert-butyl 2-acetylazetidine-1-carboxylate due to the specific combination of functional groups. The compound offers a unique entry point for chemical diversification. The Boc group allows for orthogonal protection/deprotection strategies, while the 2-acetyl group serves as a specific handle for further synthetic elaboration (e.g., for creating 2-functionalized azetidines) . The constrained azetidine ring imparts distinct three-dimensional properties, making it a privileged scaffold for tuning pharmacological parameters compared to more flexible acyclic amines or larger ring systems [1].

Protection Lack of Boc group in unsubstituted azetidines eliminates orthogonal deprotection strategies
Handle Absence of 2-acetyl group removes the primary synthetic elaboration point for library generation
Scaffold Flexible acyclic amines or larger rings may shift conformational and pharmacokinetic properties compared to the rigid azetidine

Quantitative Differentiation Guide: Measurable Advantages of Tert-butyl 2-acetylazetidine-1-carboxylate


Purity Benchmarking for Reproducible Synthesis and Assays

When comparing commercially available sources, the target compound is supplied with a specified purity of 98% . This quantitative specification provides a baseline for researchers requiring consistent and reproducible starting material quality for subsequent reactions and biological testing.

Purity Benchmark
Specification review
98%
Supports batch consistency and synthesis reproducibility
Supplier specification; confirm by independent QC
Organic Synthesis Medicinal Chemistry Chemical Procurement

Molecular Identity and Physicochemical Properties

The compound's unique molecular identity is defined by its CAS number (1783414-46-9) and exact molecular weight (199.25 g/mol) . These are distinct from other azetidine derivatives, such as the unsubstituted tert-butyl azetidine-1-carboxylate (CAS 147621-21-4, MW 157.21 g/mol) or the 2-acetyl derivative without Boc protection.

Molecular Identity vs. Unsubstituted Azetidine
Class-level inference
199.25 vs 157.21 g/mol
Ensures procurement of correct chemical entity; prevents off-target incorporation
Calculated from molecular formula; verify upon receipt
Compound Characterization Medicinal Chemistry Chemical Informatics

Optimized Applications: Where Tert-butyl 2-acetylazetidine-1-carboxylate is Proven to Excel


As a Defined Building Block for Generating Libraries of 2-Functionalized Azetidines

The compound serves as a versatile starting material for rapidly generating diverse libraries of 2-functionalized azetidines, as reported in synthetic methodology studies . The 2-acetyl group can be further transformed, enabling exploration of chemical space around the constrained azetidine core, a strategy valued in early-stage drug discovery for its ability to tune pharmacokinetic properties [1].

As a Key Intermediate in the Synthesis of ACC Inhibitors

Patents describe the use of azetidine derivatives, including those with the general formula encompassing this compound, as active inhibitors of acetyl-CoA carboxylase (ACC) [2]. These compounds are relevant for research into treating metabolic disorders like obesity and type 2 diabetes. The specific substitution pattern offered by tert-butyl 2-acetylazetidine-1-carboxylate may be a critical step in accessing this class of inhibitors .

As a Reference Compound for Purity and Identity

Given its defined CAS number and availability with a specified purity of 98% , the compound is suitable for use as a reference standard in analytical method development, such as HPLC or LC-MS, ensuring the accurate identification and quantification of related substances in complex reaction mixtures.

Application
Selection Property
Validation Focus
2-Functionalized azetidine library synthesis
2-Acetyl derivatization handle
Diversification reaction scope and yield
ACC inhibitor pathway research
Constrained azetidine scaffold
ACC inhibition and selectivity assays
Analytical reference standard for identity and purity
Specified purity level
HPLC/LC-MS method calibration and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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